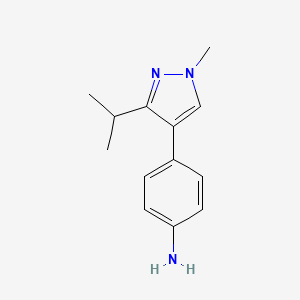

4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is an organic compound characterized by a pyrazole ring substituted with an isopropyl group and a methyl group, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

Alkylation: The pyrazole ring is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group at the 3-position.

Coupling with Aniline: The final step involves coupling the substituted pyrazole with aniline. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with aniline in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Nitroaniline, sulfonylaniline, and halogenated aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its pyrazole and aniline moieties are known to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its ability to undergo various chemical modifications makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the pyrazole ring can interact with the active site of enzymes, while the aniline moiety can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

4-(1H-Pyrazol-4-yl)aniline: Lacks the isopropyl and methyl substitutions, making it less hydrophobic and potentially less active in certain biological assays.

4-(3-Isopropyl-1H-pyrazol-4-yl)aniline: Similar structure but without the methyl group, which may affect its binding affinity and specificity.

Uniqueness

4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups on the pyrazole ring can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Biological Activity

4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its anti-inflammatory, anticancer, and antibacterial properties, supported by various studies and data.

- Molecular Formula : C13H17N3

- Molecular Weight : 215.29 g/mol

Anti-Inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to the pyrazole structure have been shown to inhibit the NF-κB pathway, which is crucial in inflammatory responses.

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of NF-κB pathway |

| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline | 4.8 | MAPK pathway modulation |

| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline | 30.1 | MAPK pathway modulation |

The specific IC50 values for this compound are still under investigation, but its structural similarity to other potent inhibitors suggests promising activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with various compounds showing cytotoxic effects against multiple cancer cell lines.

Table 2: Anticancer Activity of Selected Pyrazole Compounds

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| This compound | MCF7 | TBD | TBD | TBD |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | TBD | TBD |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole derivatives | A549 | 26 | TBD | TBD |

In particular, the compound has shown effectiveness against the MCF7 breast cancer cell line, although specific IC50 values are pending further research.

Antibacterial Activity

Pyrazole derivatives have also been noted for their antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 3: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Escherichia coli | TBD |

The specific antibacterial efficacy of this compound is still being evaluated.

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

-

Study on Anti-inflammatory Properties :

A recent study synthesized a series of pyrazolo[1,5-a]quinazoline compounds and assessed their anti-inflammatory properties using LPS-induced models. The findings suggested that modifications to the pyrazole ring significantly enhanced anti-inflammatory activity through targeted inhibition of MAPK pathways . -

Anticancer Screening :

Another investigation focused on a library of pyrazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications led to improved cytotoxicity, emphasizing the importance of structural diversity in drug design .

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

4-(1-methyl-3-propan-2-ylpyrazol-4-yl)aniline |

InChI |

InChI=1S/C13H17N3/c1-9(2)13-12(8-16(3)15-13)10-4-6-11(14)7-5-10/h4-9H,14H2,1-3H3 |

InChI Key |

FRPIAWPDQZBRMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C=C1C2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.